5-Methyl-2-(trifluoromethyl)benzoic acid

Description

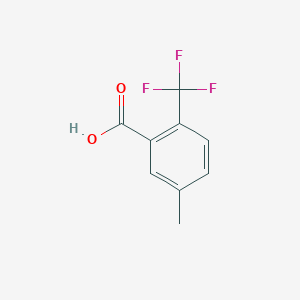

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEMDMKMHBXYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557348 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120985-68-4 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers

CAS Number: 120985-68-4

This technical guide provides an in-depth overview of 5-Methyl-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, spectral analysis, and potential applications.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2][3] These properties can enhance a drug candidate's ability to cross cell membranes and prolong its therapeutic action by hindering enzymatic degradation.[2][3]

| Property | Value | Reference |

| CAS Number | 120985-68-4 | [1][4][5][6] |

| Molecular Formula | C₉H₇F₃O₂ | [1][6] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White Powder | [1] |

| Purity | 98% | [1] |

| InChI | InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | [1] |

| SMILES | Cc1ccc(C(F)(F)F)c(C(=O)O)c1 | [1] |

Synthesis and Experimental Protocols

One patented method for a similar compound, 2-(trifluoromethyl)benzoic acid, involves a multi-step process starting from a substituted toluene. This process includes chlorination, fluorination, and subsequent hydrolysis to yield the final benzoic acid derivative.

A potential synthetic workflow for this compound could be conceptualized as follows:

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound. While a complete set of spectra for this specific compound is not available, representative data for similar compounds can be found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the methyl and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl group (a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the CF₃ group, providing a clear diagnostic peak.

Applications in Drug Development and Research

Trifluoromethylated benzoic acids are important scaffolds in drug discovery. The trifluoromethyl group can significantly enhance a molecule's pharmacological profile.

Potential Biological Activities: Derivatives of trifluoromethyl-substituted benzoic acids have been investigated for various therapeutic applications, including:

-

Anti-inflammatory Activity: A related compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid, has been shown to inhibit cyclooxygenase-2 (COX-2) expression and subsequent prostaglandin E2 (PGE2) production. This suggests that this compound could also possess anti-inflammatory properties by modulating the prostaglandin synthesis pathway.

-

Antimicrobial Agents: Other complex molecules incorporating a trifluoromethylphenyl moiety have demonstrated potent activity against Gram-positive bacteria.[7]

-

Antiviral and Antifungal Activities: Various trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[8]

The general importance of the trifluoromethyl group in medicinal chemistry is well-established, with its incorporation often leading to improved efficacy and pharmacokinetic properties of drug candidates.[9][10]

Signaling Pathway Involvement

While direct evidence for the involvement of this compound in specific signaling pathways is not yet documented, its potential to inhibit COX-2 suggests an interaction with the arachidonic acid cascade, which is a key pathway in inflammation.

Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and its derivatives. This technical guide serves as a foundational resource for scientists and researchers working with this versatile chemical entity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 613-56-9,Di(2-naphthyl)methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS RN 120985-68-4 | Fisher Scientific [fishersci.co.uk]

- 6. This compound|CAS 120985-68-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. jelsciences.com [jelsciences.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring, significantly influence its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Melting Point | 90-94 °C | [1] |

| Boiling Point (Predicted) | 260.9 ± 40.0 °C | [1] |

| pKa (Predicted) | 3.30 ± 0.36 | [1] |

| Solubility | Soluble in alcohol | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[2]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

-

Heating oil (if using a Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[4]

-

Heating: The sample is heated gradually, with the temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

-

Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

The solubility of a compound in various solvents is a fundamental property that influences its formulation and biological absorption.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

Procedure for Qualitative Assessment: [6][7]

-

Add a small, accurately weighed amount (e.g., 1-5 mg) of this compound to a test tube.

-

Add a specific volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) to the test tube.

-

Vigorously mix the contents using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.[6]

Procedure for Quantitative Assessment:

-

Prepare a saturated solution of this compound in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

A known volume of the clear filtrate is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mg/mL.

Synthesis of this compound

A potential synthetic route to trifluoromethyl-substituted benzoic acids involves the trifluoromethylation of a corresponding benzoic acid precursor. The following is a generalized workflow based on modern trifluoromethylation methods.[8]

Mandatory Visualization

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. This compound | 120985-68-4 [amp.chemicalbook.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. scribd.com [scribd.com]

- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-2-(trifluoromethyl)benzoic acid. Due to the limited availability of experimental data in public literature, this document combines predicted physicochemical and spectroscopic data with established analytical methodologies to serve as a practical resource for researchers. The guide outlines a plausible synthetic route and details the standard experimental protocols for spectroscopic analysis essential for confirming the structure of the title compound. All quantitative data is presented in a clear, tabular format, and a logical workflow for structure elucidation is provided as a visual diagram.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring both a methyl and a trifluoromethyl group on the benzoic acid scaffold, makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the methyl group provides an additional point for substitution or interaction. Accurate structural confirmation is the cornerstone of any research or development involving this compound. This guide details the necessary steps and expected outcomes for the comprehensive structure elucidation of this compound.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical properties and spectroscopic data for this compound. These values are computationally generated and should be confirmed by experimental analysis.

| Property | Predicted Value |

| IUPAC Name | This compound |

| CAS Number | 120985-68-4 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available. Expected to be a crystalline solid. |

| Boiling Point | Not available. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.20 (s, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 2.45 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.0 (C=O), 140.0 (C-CH₃), 135.0 (C-CF₃), 132.0 (CH), 130.0 (CH), 128.0 (CH), 125.0 (q, J = 275 Hz, CF₃), 123.0 (C-COOH), 21.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, broad), 1710 (C=O stretch), 1320 (C-F stretch), 1150 (C-F stretch) |

| Mass Spectrum (EI) | m/z 204 (M⁺), 185 (M⁺ - F), 157 (M⁺ - COOH), 135 (M⁺ - CF₃) |

Synthesis and Characterization

Proposed Synthesis

A plausible synthetic route to this compound involves the trifluoromethylation of a suitable precursor, such as 2-iodo-5-methylbenzoic acid, followed by hydrolysis.

Navigating the Solubility Landscape of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs, a methyl group and a trifluoromethyl group on a benzoic acid scaffold, impart a unique combination of lipophilicity, electronic properties, and potential for intermolecular interactions. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a comparative analysis with structurally related compounds to offer predictive insights.

Core Concepts in Solubility

The dissolution of a crystalline solid, such as this compound, in a solvent is governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy (the energy released upon interaction of the solute with the solvent molecules). The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding capabilities.

The presence of the polar carboxylic acid group in this compound allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents. The trifluoromethyl group, being highly electronegative, increases the acidity of the carboxylic proton and contributes to the molecule's overall polarity. Conversely, the methyl group and the benzene ring are nonpolar, favoring interactions with less polar solvents. The balance of these functional groups dictates the solubility profile of the molecule.

Quantitative Solubility Data: A Comparative Analysis

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. However, valuable insights can be gleaned from the solubility data of structurally analogous compounds: benzoic acid, 2-(trifluoromethyl)benzoic acid, and p-toluic acid (4-methylbenzoic acid). These compounds allow for a systematic evaluation of the impact of the trifluoromethyl and methyl substituents on solubility.

Table 1: Comparative Solubility of Benzoic Acid and its Derivatives in Various Organic Solvents

| Solvent | Benzoic Acid | 2-(Trifluoromethyl)benzoic Acid | p-Toluic Acid (4-Methylbenzoic Acid) |

| Water | Slightly soluble, increasing with temperature. | Poorly soluble due to the hydrophobic trifluoromethyl group.[1] | Slightly soluble in water.[2] |

| Methanol | Soluble | Slightly soluble[3] | Soluble[4] |

| Ethanol | Soluble[5] | - | Soluble[2][4] |

| Acetone | Soluble[2] | - | Soluble[2][6] |

| Ethyl Acetate | Soluble | More soluble in weakly polar organic solvents like ethyl acetate.[1] | - |

| Toluene | Soluble | - | - |

| Benzene | - | - | Soluble[2] |

| Ether | Soluble[5] | - | Soluble[4] |

| DMSO | Highly soluble | More soluble in weakly polar organic solvents like dimethyl sulfoxide (DMSO).[1] | - |

Note: The table provides a qualitative and comparative summary based on available data. The term "soluble" indicates a significant degree of dissolution, while "slightly" or "poorly" soluble suggests limited dissolution. Quantitative values can vary with temperature and experimental conditions.

Analysis of Structural Effects:

-

Benzoic Acid: As the parent compound, its solubility provides a baseline. It is generally soluble in polar organic solvents due to the carboxylic acid group.

-

2-(Trifluoromethyl)benzoic Acid: The introduction of the electron-withdrawing trifluoromethyl group at the ortho position increases the acidity of the carboxylic acid but also significantly enhances hydrophobicity, leading to poor water solubility.[1] However, it shows good solubility in less polar organic solvents.[1]

-

p-Toluic Acid (4-Methylbenzoic Acid): The methyl group at the para position is electron-donating and slightly increases the lipophilicity compared to benzoic acid. It is readily soluble in common organic solvents like alcohols and acetone.[2][4][6]

Based on this comparative analysis, it can be inferred that This compound will likely exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like methanol and ethanol, due to the presence of the carboxylic acid group. The combined lipophilic character of the methyl and trifluoromethyl groups suggests that it will also be soluble in less polar solvents like toluene and ethers. Its aqueous solubility is expected to be low.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for research and development. The following are detailed protocols for commonly used methods for determining the solubility of a compound like this compound in organic solvents.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely accepted and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to confirm that the concentration of the solute does not change between later time points.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles. The temperature of the syringe should match the equilibration temperature.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) from the mass of the dissolved solute and the volume or mass of the solvent used.

-

Spectrophotometric Method

This method is suitable if the solute has a distinct UV-Vis absorbance profile in the chosen solvent.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).

-

Accurately dilute a known volume of the clear, filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted solution and the calibration curve to determine its concentration.

-

Multiply the concentration by the dilution factor to obtain the solubility of the original saturated solution.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of trifluoromethyl-substituted benzoic acids, with a specific focus on the available data for isomers of methyl-(trifluoromethyl)benzoic acid. Due to the limited availability of public data for 5-Methyl-2-(trifluoromethyl)benzoic acid, this document presents a detailed analysis of its close structural isomer, 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS 13055-63-5), as a reference. The guide includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Introduction

Spectroscopic Data for 2-Methyl-5-(trifluoromethyl)benzoic Acid

The following tables summarize the available spectroscopic data for 2-Methyl-5-(trifluoromethyl)benzoic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): No specific ¹H NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.

¹³C NMR (Carbon NMR): No specific ¹³C NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.

¹⁹F NMR (Fluorine NMR): No specific ¹⁹F NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.

Table 2: Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for 2-Methyl-5-(trifluoromethyl)benzoic acid. Key absorption bands are typically observed in the following regions for this class of compounds:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-2500 | O-H stretch (Carboxylic Acid, broad) |

| ~3000-2850 | C-H stretch (Aromatic and Methyl) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | C=C stretch (Aromatic Ring) |

| ~1300-1100 | C-F stretch (Trifluoromethyl Group) |

Table 3: Mass Spectrometry (MS) Data

The molecular formula for 2-Methyl-5-(trifluoromethyl)benzoic acid is C₉H₇F₃O₂[1][2], with a molecular weight of 204.15 g/mol [1][2]. Mass spectrometry would be expected to show a molecular ion peak [M]⁺ or related ions depending on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for the specific compound this compound are not available. However, the following sections describe generalized methodologies for the spectroscopic analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis route for 5-Methyl-2-(trifluoromethyl)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis involves a two-step process beginning with the formation of a Grignard reagent, followed by its carboxylation. This document outlines the detailed experimental protocols for these key steps, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Route

The principal synthetic pathway for this compound involves a Grignard reaction followed by carboxylation. The starting material for this synthesis is 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. In the first step, this aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-methyl-5-(trifluoromethyl)phenylmagnesium bromide. Subsequently, this organometallic intermediate is reacted with carbon dioxide (in the form of dry ice) to yield a magnesium carboxylate salt. Acidic workup of this salt then produces the final product, this compound.

This method is a classic and effective way to introduce a carboxylic acid group onto an aromatic ring and is well-suited for this particular substitution pattern.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 2-methyl-5-(trifluoromethyl)phenylmagnesium bromide (Grignard Reagent)

Materials:

-

2-Bromo-1-methyl-4-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation, if necessary)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

A solution of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in the anhydrous solvent is prepared and added to the dropping funnel.

-

A small portion of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated, which may be indicated by a slight warming of the mixture and the appearance of a cloudy or brownish color. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has initiated, the remainder of the 2-Bromo-1-methyl-4-(trifluoromethyl)benzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark-colored solution of the Grignard reagent is then cooled to room temperature and used immediately in the next step.

Carboxylation of the Grignard Reagent to form this compound

Materials:

-

Solution of 2-methyl-5-(trifluoromethyl)phenylmagnesium bromide

-

Solid carbon dioxide (dry ice), crushed

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (e.g., 6 M) or Sulfuric acid (e.g., 1 M)

-

Sodium hydroxide solution (e.g., 5%)

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

In a separate large beaker or flask, place a significant excess of crushed dry ice.

-

The prepared Grignard reagent solution is slowly poured onto the crushed dry ice with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of CO2 gas will be evolved.

-

After the addition is complete, the mixture is allowed to warm to room temperature, during which the excess dry ice will sublime. Anhydrous ether may be added to the reaction mixture to facilitate stirring.

-

The resulting magnesium carboxylate salt, which may appear as a thick slurry, is then hydrolyzed by the slow, careful addition of aqueous acid (e.g., 6 M HCl) with cooling in an ice bath. The addition should continue until the aqueous layer is acidic and all solids have dissolved.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

-

The combined organic layers are then extracted with an aqueous base (e.g., 5% NaOH) to convert the benzoic acid into its water-soluble sodium salt.

-

The aqueous basic extracts are combined and then acidified with concentrated HCl until the solution is acidic, which will precipitate the this compound.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₉H₇F₃O₂ | N/A |

| Molecular Weight | 204.15 g/mol | N/A |

| Typical Yield Range for Analogous Reactions | 50-80% | Inferred from similar syntheses |

| Purity (after recrystallization) | >98% | Expected for this method |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the Grignard carboxylation of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene is a robust and well-established method. Careful control of anhydrous conditions during the formation of the Grignard reagent is critical for achieving good yields. The subsequent carboxylation and workup provide a reliable means of isolating the desired product. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity for specific applications.

An In-depth Technical Guide to the Reactivity and Stability of 5-Methyl-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl (-CF3) group, a common bioisostere for a methyl or isopropyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the predicted reactivity and stability of this compound, based on the known properties of its constituent functional groups and data from closely related analogs.

The structural features of this compound—a carboxylic acid, a methyl group, and a trifluoromethyl group on a benzene ring—dictate its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methyl group influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Understanding these properties is crucial for its application as a building block in the synthesis of active pharmaceutical ingredients (APIs).

This document outlines the expected stability of this compound under various stress conditions, provides detailed experimental protocols for its assessment, and presents a logical workflow for stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its isomers is presented in Table 1. These properties are fundamental to its handling, formulation, and reactivity.

| Property | This compound | 2-Methyl-5-(trifluoromethyl)benzoic acid | 3-Methyl-5-(trifluoromethyl)benzoic acid |

| CAS Number | 120985-68-4 | 13055-63-5 | 2775588 (CID) |

| Molecular Formula | C9H7F3O2 | C9H7F3O2 | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol | 204.15 g/mol [4] | 204.15 g/mol [5] |

| Melting Point | 90-94 °C[6] | Not Available | Not Available |

| Boiling Point | 260.9±40.0 °C (Predicted)[6] | Not Available | Not Available |

| pKa (Predicted) | 3.30±0.36[6] | Not Available | Not Available |

| Appearance | White to off-white solid | Not Available | Not Available |

| Solubility | Soluble in alcohol[6] | Not Available | Not Available |

Reactivity Profile

The reactivity of this compound is primarily governed by its carboxylic acid functionality and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site for transformations such as esterification, amidation, and reduction. Its acidity is enhanced by the adjacent electron-withdrawing trifluoromethyl group.

-

Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions. The positions of these substitutions are directed by the existing methyl and trifluoromethyl groups.

-

Trifluoromethyl Group: The -CF3 group is generally chemically inert and stable to many reaction conditions, contributing to the overall stability of the molecule.[2]

-

Methyl Group: The methyl group can be susceptible to oxidation under harsh conditions.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter affecting its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] The following sections and tables summarize the expected stability of this compound under various stress conditions, based on general principles of organic chemistry and data from related compounds.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. Benzoic acid derivatives are generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation may occur.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl, 60°C) | Expected to be stable. | Minimal degradation expected. |

| Neutral (e.g., Water, 60°C) | Expected to be highly stable. | No significant degradation expected. |

| Basic (e.g., 0.1 N NaOH, 60°C) | Potentially susceptible to degradation at elevated temperatures. | Decarboxylation to 4-methyl-1-(trifluoromethyl)benzene under harsh conditions. |

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The methyl group on the aromatic ring is a potential site for oxidation.

| Condition | Expected Stability | Potential Degradation Products |

| Hydrogen Peroxide (e.g., 3% H2O2, RT) | Moderate stability. The methyl group is a potential site of oxidation. | Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group. |

| Atmospheric Oxygen | Generally stable under normal storage conditions. | Slow oxidation of the methyl group over extended periods. |

Thermal Stability

Thermal stability is assessed by exposing the compound to high temperatures. Degradation is typically observed near the melting point or higher.

| Condition | Expected Stability | Potential Degradation Products |

| Solid State (e.g., 80°C) | Expected to be stable. | Minimal degradation expected if below the melting point. |

| Solution State (e.g., 80°C in a suitable solvent) | Stability will depend on the solvent. | Decarboxylation at higher temperatures. |

Photostability

Photostability testing evaluates the effect of light exposure. Aromatic compounds can be susceptible to photodegradation. For some related compounds, light sensitivity has been noted.

| Condition | Expected Stability | Potential Degradation Products |

| UV/Visible Light (ICH Q1B conditions) | Potentially susceptible to degradation. | Complex degradation pathways involving radical mechanisms are possible. |

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure the suitability of analytical methods for stability indication.[7]

Acid Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Condition: Add an equal volume of 0.2 N HCl to the stock solution to obtain a final concentration of 0.5 mg/mL in 0.1 N HCl.

-

Incubation: Incubate the solution at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Base Hydrolysis

-

Preparation: Prepare a stock solution as described in 5.1.

-

Stress Condition: Add an equal volume of 0.2 N NaOH to the stock solution to obtain a final concentration of 0.5 mg/mL in 0.1 N NaOH.

-

Incubation: Incubate the solution at 60°C and collect samples at appropriate time points.

-

Neutralization: Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

Analysis: Analyze the samples by HPLC.

Oxidative Degradation

-

Preparation: Prepare a stock solution as described in 5.1.

-

Stress Condition: Add an equal volume of 6% hydrogen peroxide to the stock solution to obtain a final concentration of 0.5 mg/mL in 3% H2O2.

-

Incubation: Keep the solution at room temperature and protected from light. Collect samples at appropriate time points.

-

Analysis: Analyze the samples directly by HPLC.

Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Collect samples at various time points. Prepare solutions of the stressed solid for HPLC analysis.

-

Solution State: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile) at 1 mg/mL. Reflux the solution at an elevated temperature (e.g., 80°C) and collect samples over time for HPLC analysis.

Photodegradation

-

Sample Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent. Place the solution in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: Analyze both the exposed and control samples by HPLC.

Visualization of Stability Assessment Workflow

Since no specific signaling pathway involving this compound has been identified in the public domain, the following diagram illustrates the logical workflow for a comprehensive stability and reactivity assessment of a chemical entity like this.

Caption: Workflow for Stability Assessment of a Chemical Compound.

Conclusion

This compound is a valuable building block for drug discovery, largely due to the favorable properties imparted by the trifluoromethyl group. While specific experimental data on its stability is not extensively available in the public literature, a comprehensive stability profile can be predicted based on the known reactivity of its functional groups and data from analogous structures. The compound is expected to be reasonably stable under mild acidic, basic, and oxidative conditions but may be susceptible to degradation under harsh thermal and photolytic stress. The provided experimental protocols offer a robust framework for researchers to perform forced degradation studies and develop a validated, stability-indicating analytical method for this compound and its future derivatives.

References

- 1. pharmtech.com [pharmtech.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 120985-68-4 [amp.chemicalbook.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide

Disclaimer: This document outlines the potential biological activities of 5-Methyl-2-(trifluoromethyl)benzoic acid based on the known functions of structurally similar compounds. Direct experimental data for this compound is not currently available in the public domain. The information provided herein is intended for research and drug development professionals as a guide for potential areas of investigation.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold suggests the potential for a range of biological activities. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1] This guide explores the potential anti-inflammatory, anticancer, and antibacterial activities of this compound, drawing parallels with structurally related molecules.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the known activity of other trifluoromethyl-substituted benzoic acid derivatives, which have been shown to modulate key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.

Inhibition of Cyclooxygenase (COX) Enzymes

Structurally related compounds, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), a metabolite of the anti-inflammatory drug triflusal, have demonstrated inhibitory effects on COX-2.[2] COX-2 is an inducible enzyme that plays a central role in the inflammatory response by synthesizing prostaglandins.[2] Inhibition of COX-2 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and other mediators.[3] HTB and triflusal have been shown to inhibit the activation of NF-κB, suggesting that this compound may possess similar activity.[2]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to this compound.

| Compound | Target | Activity Type | Value | Reference |

| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 | IC50 (PGE2 production) | 0.39 mM | [2] |

| Triflusal | COX-2 | IC50 (PGE2 production) | 0.16 mM | [2] |

| Aspirin | COX-2 | IC50 (PGE2 production) | 0.18 mM | [2] |

Proposed Signaling Pathway

Potential Anticancer Activity

Derivatives of trifluoromethyl-substituted pyrimidines have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Given the presence of the trifluoromethyl group, this compound could serve as a scaffold for the development of novel anticancer agents.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. The trifluoromethyl moiety has been incorporated into molecules designed to inhibit EGFR kinase activity.

Proposed Signaling Pathway

Potential Antibacterial Activity

Several studies have reported that trifluoromethylphenyl derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[4] These compounds have been shown to be effective against strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).

Experimental Protocols

The following are proposed experimental protocols to investigate the potential biological activities of this compound.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay would determine the direct inhibitory effect of the compound on COX-2 enzyme activity.

-

Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, assay buffer, 96-well plates, and a fluorescence plate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.

-

Add serial dilutions of the test compound to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Western Blot for COX-2 Expression

This protocol would assess the effect of the compound on the expression of COX-2 protein in cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Induce COX-2 expression by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

-

Treat the cells with various concentrations of this compound for a specified time.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract the total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against COX-2.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

In Vitro EGFR Kinase Assay

This assay would measure the direct inhibitory effect of the compound on EGFR kinase activity.

-

Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, assay buffer, 96-well plates, and a luminescence plate reader.

-

Procedure:

-

Add the EGFR kinase, peptide substrate, and serial dilutions of this compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase activity).

-

Measure the luminescence and calculate the IC50 value.

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay would determine the lowest concentration of the compound that inhibits the visible growth of bacteria.

-

Bacterial Strains and Media: Use a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Experimental Workflow Diagram

Conclusion

Based on the analysis of structurally related compounds, this compound emerges as a promising scaffold for the development of novel therapeutic agents. Its potential to modulate key pathways in inflammation, cancer, and bacterial infections warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of its biological activities. Future studies should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo testing to validate these potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)benzoic acid and its analogues as a promising scaffold in modern drug discovery. The strategic incorporation of a trifluoromethyl group is a well-established method for enhancing the pharmacological properties of bioactive molecules. This group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.[1][2] This document details the synthesis, biological activities, and potential mechanisms of action of derivatives of this core structure, supported by experimental protocols and pathway visualizations to aid in the development of novel therapeutics.

Synthesis of this compound Derivatives

The primary derivatives of this compound explored for therapeutic applications are amides and esters. The general synthetic approach involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a nucleophile (an amine or an alcohol).

A general workflow for the synthesis of these derivatives is outlined below:

Caption: General synthetic workflow for amide and ester derivatives.

Experimental Protocol: Synthesis of N-substituted 5-Methyl-2-(trifluoromethyl)benzamides

This protocol describes a general method for the synthesis of N-substituted benzamide derivatives from the corresponding benzoic acid.

Step 1: Synthesis of 5-Methyl-2-(trifluoromethyl)benzoyl chloride

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-Methyl-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-substituted 5-Methyl-2-(trifluoromethyl)benzamide

-

Dissolve the desired amine (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

-

Slowly add a solution of 5-Methyl-2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 5-Methyl-2-(trifluoromethyl)benzamide.[3]

Biological Activities of Derivatives and Analogues

Derivatives and analogues of this compound have shown promise in a range of therapeutic areas, most notably as anticancer and anti-inflammatory agents.

Anticancer Activity

The trifluoromethylphenyl moiety is a common feature in many potent anticancer agents. Analogues of this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain 5-(trifluoromethyl)pyrimidine derivatives have been identified as potent epidermal growth factor receptor (EGFR) inhibitors.[2]

Table 1: Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives as EGFR Inhibitors [2]

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9u * | 0.35 | 3.24 | 5.12 | 0.091 |

| Gefitinib | 0.015 | >40 | >40 | 0.021 |

*Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide

Another example is a 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][5]benzothiazinium chloride derivative, which has shown potent antiproliferative activity against pancreatic cancer cell lines.[6]

Table 2: Antiproliferative Activity of a Quino[3,4-b][4][5]benzothiazinium Derivative [6]

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |

| Panc-1 | 0.066 | 0.046 |

| AsPC-1 | 0.226 | 0.112 |

| BxPC-3 | 0.051 | 0.038 |

| WI38 (normal) | 0.36 | 0.28 |

Anti-inflammatory Activity

Trifluoromethyl-substituted benzoic acid analogues have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. For instance, 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of the anti-inflammatory drug triflusal, has been shown to inhibit COX-2 mediated prostaglandin E2 production with an IC₅₀ of 0.39 mM.[7] Furthermore, this compound was found to inhibit the expression of COX-2 protein by blocking the activation of the transcription factor NF-κB.[7] Another analogue, a 3-hydroxy-5-trifluoromethyl-benzo(b)thiophene-2-carboxamide derivative, has been identified as a dual inhibitor of both cyclooxygenase and 5-lipoxygenase.[8]

Table 3: Anti-inflammatory Activity of Trifluoromethyl-Substituted Analogues

| Compound | Target | Activity | Reference |

| 2-hydroxy-4-trifluoromethylbenzoic acid | COX-2 | IC₅₀ = 0.39 mM (PGE₂ production) | [7] |

| L-652,343* | COX and 5-LOX | Dual inhibitor | [8] |

*L-652,343: 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1]

Caption: Workflow for a typical MTT cell viability assay.[1]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[4]

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. As analogues of this compound have been shown to inhibit NF-κB activation, this is a probable mechanism of action for derivatives of this class.[7]

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Apoptosis Signaling Pathway in Cancer

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion and Future Perspectives

This compound presents a valuable starting point for the design of novel therapeutic agents. The strategic placement of the methyl and trifluoromethyl groups on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. While research on direct derivatives of this specific molecule is emerging, the promising anticancer and anti-inflammatory activities of its close analogues strongly suggest that derivatives of this compound warrant further investigation. Future work should focus on the synthesis and systematic biological evaluation of a library of amide and ester derivatives to establish clear structure-activity relationships. Mechanistic studies to elucidate their interactions with specific molecular targets, such as kinases and enzymes in inflammatory pathways, will be crucial for their development as next-generation therapeutics.

References

- 1. atcc.org [atcc.org]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide to Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-68-4) is a fluorinated aromatic carboxylic acid. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and explores its potential applications by examining the established uses of its isomers in the absence of specific literature on the target compound.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity levels are generally high, suitable for synthetic applications. Below is a summary of known suppliers and their product offerings.

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | H26377 | 97% | 1g, 5g |

| Apollo Scientific | PC302894 | 98% | 1g, 5g, 10g |

| abcr GmbH | AB211967 | 95% | Inquire |

| ChemicalBook | CB8221052 | 97% | Inquire |

| CymitQuimica | 54-PC302894 | 98% | 1g, 5g, 10g |

Note: Availability and purity may vary by lot and are subject to change. It is recommended to request a lot-specific Certificate of Analysis for precise data.

Physicochemical and Safety Data

A comprehensive summary of the known physical, chemical, and safety data for this compound is presented below. This information is primarily derived from supplier safety data sheets.

| Property | Value | Reference |

| CAS Number | 120985-68-4 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | White to off-white powder/solid | - |

| Purity | ≥95% | [3] |

| pKa (Predicted) | 3.30 ± 0.36 | [2] |

| Solubility | Soluble in alcohol | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [2] |

A Certificate of Analysis (CoA) should be consulted for lot-specific data. An example of a CoA for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, from Thermo Fisher Scientific (Alfa Aesar) indicates a purity of 99.49% as determined by GC analysis, demonstrating the high quality achievable for such compounds.[4]

Experimental Applications and Protocols

As of the latest literature search, no specific experimental protocols or published research directly citing the use of this compound (CAS 120985-68-4) have been identified. This suggests that while the compound is commercially available as a building block, its applications in synthesis or biological studies are not yet widely documented in peer-reviewed journals or patents.

However, the broader class of trifluoromethylated benzoic acids are of significant interest in drug discovery.[3] The trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability.[3] To provide a practical context for researchers, a general experimental protocol for a reaction type where this class of compounds is frequently used—amide coupling—is provided below. This protocol is based on standard laboratory procedures for the synthesis of amides from carboxylic acids.

Example Experimental Protocol: Amide Synthesis (General Procedure)

This protocol describes a general method for the coupling of a carboxylic acid, such as this compound, with an amine to form an amide bond, a common reaction in the synthesis of bioactive molecules.

Materials:

-

This compound (1.0 eq)

-

Amine of choice (1.1 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Logical and Signaling Pathway Visualizations

Given the absence of specific published experimental data for this compound, no signaling pathways or detailed experimental workflows involving this compound can be depicted. However, to fulfill the visualization requirement, a logical workflow for the general amide synthesis protocol described above is presented. Additionally, a conceptual diagram illustrating the role of such building blocks in a drug discovery pipeline is provided.

Caption: A logical workflow for a general amide synthesis protocol.

Caption: Conceptual role of a chemical building block in drug discovery.

Conclusion

This compound is a commercially available fine chemical with properties that make it an attractive building block for synthetic and medicinal chemistry. While specific applications in the scientific literature are not yet documented, its structural motifs are prevalent in pharmacologically active molecules. The provided data on its availability and characteristics, along with a general protocol for its use in amide synthesis, offer a valuable starting point for researchers interested in exploring the potential of this compound in their work. It is anticipated that as synthetic methodologies advance, the utility of such specifically substituted building blocks will become more widely explored and reported.

References

Methodological & Application

Application Notes and Protocols: 5-Methyl-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry. The trifluoromethyl group is a key feature in many modern pharmaceuticals, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives, with a particular focus on its potential application in the development of selective cyclooxygenase-2 (COX-2) inhibitors, drawing parallels to the structure of the well-known anti-inflammatory drug, Celecoxib.

The strategic placement of the methyl and trifluoromethyl groups on the benzoic acid scaffold offers unique opportunities for structure-activity relationship (SAR) studies in drug discovery.[2]

Core Applications: A Focus on COX-2 Inhibition

While direct biological activity data for this compound is not extensively available in public literature, its structural similarity to key fragments of potent and selective enzyme inhibitors makes it a highly attractive starting material for synthetic medicinal chemistry. A prime example is in the design of analogues of Celecoxib, a selective COX-2 inhibitor.[3]

Celecoxib features a 4-methylphenyl group and a trifluoromethyl-substituted pyrazole ring. The 5-Methyl-2-(trifluoromethyl)phenyl moiety from the title compound can be envisioned as a key component of novel diarylpyrazole structures with potential for selective COX-2 inhibition.

Quantitative Data for Structurally Related COX-2 Inhibitors

To provide a reference for the potential efficacy of compounds derived from this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory data for Celecoxib and a structurally related analogue.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | COX-1 | >100 | >19.3 |

| COX-2 | 5.16 | ||

| 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (Analogue 8a) | COX-1 | >100 | >19.3 |

| COX-2 | 5.16 |

Data sourced from reference[1].

Experimental Protocols

The following protocols outline the synthesis of a potential COX-2 inhibitor incorporating the 5-Methyl-2-(trifluoromethyl)phenyl moiety. This synthetic route is based on established methods for the preparation of 1,5-diarylpyrazoles.[3]

Protocol 1: Synthesis of 1-(5-Methyl-2-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

This protocol describes the initial Claisen condensation to form the diketone intermediate.

Materials:

-

Methyl 5-methyl-2-(trifluoromethyl)benzoate

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Toluene, anhydrous

Procedure:

-

To a solution of Methyl 5-methyl-2-(trifluoromethyl)benzoate (1.0 eq) in anhydrous toluene, add ethyl trifluoroacetate (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium methoxide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired diketone.

Protocol 2: Synthesis of a Celecoxib Analogue

This protocol details the cyclization reaction to form the pyrazole core of the target inhibitor.

Materials:

-

1-(5-Methyl-2-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 1)

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Methanol

-

Triethylamine

Procedure:

-

Dissolve 1-(5-Methyl-2-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in methanol.

-

Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the solution.

-

Add triethylamine (1.5 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Celecoxib analogue.

Visualizations

Synthetic Workflow for a Celecoxib Analogue

Caption: Synthetic pathway to a Celecoxib analogue.

Mechanism of COX-2 Inhibition

References

Application Notes and Protocols for 5-Methyl-2-(trifluoromethyl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)benzoic acid is a versatile building block in organic synthesis, prized for its unique structural features that impart desirable physicochemical properties to target molecules. The presence of both a methyl group and a trifluoromethyl group on the aromatic ring allows for fine-tuning of lipophilicity, metabolic stability, and binding interactions. The trifluoromethyl group, a well-known bioisostere of a methyl group, enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability. These characteristics make this compound a valuable starting material in the design and synthesis of novel pharmaceuticals and agrochemicals.

This document provides detailed application notes on the use of this compound in the synthesis of a selective COX-2 inhibitor, a class of anti-inflammatory drugs. It also includes a comprehensive experimental protocol for the key amide bond formation step.

Application: Synthesis of a Celecoxib Analogue, a Selective COX-2 Inhibitor